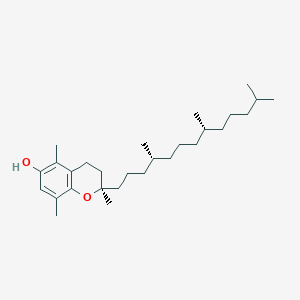

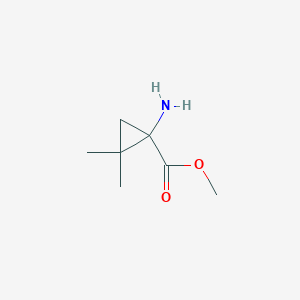

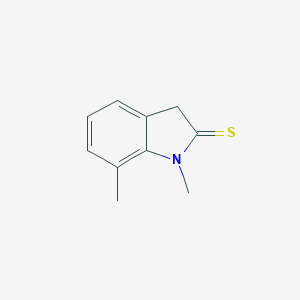

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GR 125487 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). This compound is known for its ability to block the cognition-enhancing effects of 5-HT4 receptor activation. It has been widely used in scientific research to study various disorders, including memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GR 125487 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the fluoro and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.

Formation of the piperidine ring: This involves the reaction of a suitable amine with a cyclic ketone.

Attachment of the sulfamate group: This is achieved through the reaction of the amine with sulfamic acid

Industrial Production Methods

Industrial production of GR 125487 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and optimization of purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GR 125487 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen am Molekül einzuführen oder zu ersetzen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden üblicherweise verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile wie Amine und Thiole werden unter verschiedenen Bedingungen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von GR 125487 mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

GR 125487 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Struktur und Funktion von 5-HT4-Rezeptoren zu untersuchen.

Biologie: Wird in Studien eingesetzt, um die Rolle von 5-HT4-Rezeptoren bei verschiedenen biologischen Prozessen zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Gedächtnisstörungen, gastrointestinalen Störungen, Stimmungsstörungen und Harnwegsfunktionsstörungen.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den 5-HT4-Rezeptor abzielen

Wirkmechanismus

GR 125487 übt seine Wirkungen aus, indem es selektiv an den 5-HT4-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielt, darunter Kognition, gastrointestinale Motilität und Stimmungsregulation. Durch die Blockierung der Aktivierung dieses Rezeptors kann GR 125487 die nachgeschalteten Signalwege hemmen, was zu den beobachteten Wirkungen führt .

Wirkmechanismus

GR 125487 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cognition, gastrointestinal motility, and mood regulation. By blocking the activation of this receptor, GR 125487 can inhibit the downstream signaling pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB 207266: Ein weiterer selektiver 5-HT4-Rezeptoranttagonist mit ähnlichen Eigenschaften.

RS 39604: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

SDZ 205-557: Ein weiterer 5-HT4-Rezeptoranttagonist, der in der wissenschaftlichen Forschung verwendet wird

Einzigartigkeit

GR 125487 ist aufgrund seiner hohen Selektivität und Potenz für den 5-HT4-Rezeptor einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Rezeptors bei verschiedenen physiologischen und pathologischen Prozessen .

Eigenschaften

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144625-67-2 |

Source

|

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does GR 125487 interact with 5-HT4 receptors?

A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.

Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?

A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []

Q3: What is the molecular formula and weight of GR 125487?

A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.

Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?

A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.

Q5: Have computational methods been used to study GR 125487?

A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.

Q6: How do structural modifications of GR 125487 affect its activity and selectivity?

A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.

Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?

A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.

Q8: What is known about the pharmacokinetics of GR 125487?

A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.

Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?

A9: GR 125487's effects have been studied in various models, including:

- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]

- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]

- Synaptosomes: Guinea pig hippocampus. []

- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]

Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?

A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

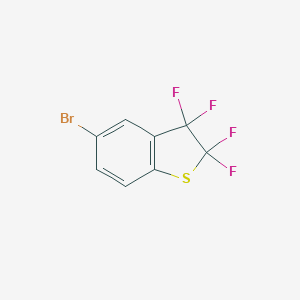

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

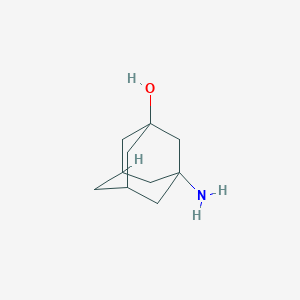

![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)